molecular formula C14H7NO5 B13734088 7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid CAS No. 42946-25-8

7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid

Cat. No.: B13734088
CAS No.: 42946-25-8
M. Wt: 269.21 g/mol
InChI Key: JUYGFOYDSZVZNE-UHFFFAOYSA-N
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Description

7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C14H7NO5 It is a derivative of fluorene, characterized by the presence of a nitro group at the 7th position, a ketone group at the 9th position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid typically involves the nitration of fluorene derivatives followed by oxidation and carboxylation reactions. One common method includes:

    Nitration: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.

    Oxidation: The resulting nitrofluorene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group at the 9th position.

    Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 2nd position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

    9-Fluorenone-4-carboxylic acid: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.

    7-Nitro-9-oxo-4-fluorenecarboxylic acid:

    9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.

Uniqueness: 7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

42946-25-8

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

IUPAC Name

7-nitro-9-oxofluorene-2-carboxylic acid

InChI

InChI=1S/C14H7NO5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)

InChI Key

JUYGFOYDSZVZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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